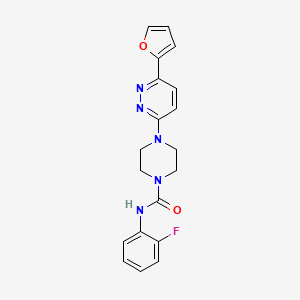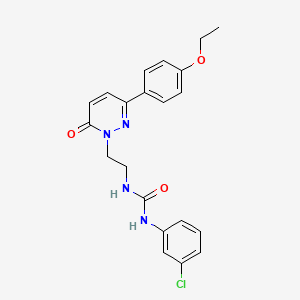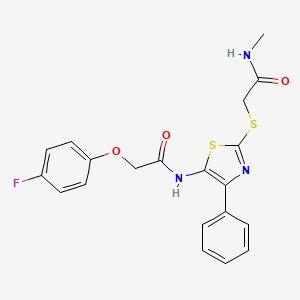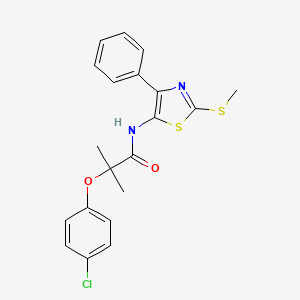
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide
Overview
Description
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide, also known as FP-3, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. FP-3 is a piperazine-based molecule that has been synthesized through a series of chemical reactions. In
Mechanism of Action
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in dopamine neurotransmission, which may have implications for the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to decrease the release of dopamine in the brain, which may have implications for the treatment of addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide is that it has not yet been extensively studied in vivo, which limits its potential applications in preclinical and clinical research.
Future Directions
There are a number of potential future directions for research involving N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide. One direction is to further explore its potential as an anticancer agent, both in vitro and in vivo. Another direction is to investigate its potential as a treatment for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide and its potential applications in various biological processes.
Scientific Research Applications
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide has been found to have potential applications in biomedical research. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a role in the regulation of dopamine neurotransmission. N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-4-1-2-5-15(14)21-19(26)25-11-9-24(10-12-25)18-8-7-16(22-23-18)17-6-3-13-27-17/h1-8,13H,9-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIGQBXOUWPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(benzenesulfonyl)-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3401957.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401976.png)

![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3401992.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401995.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3401997.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B3402000.png)

![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3402014.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3402028.png)